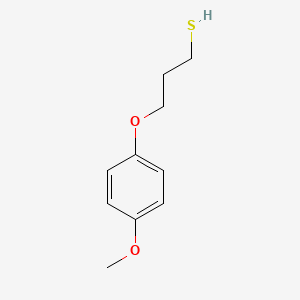![molecular formula C27H17NO3 B5036660 2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)
2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBF and has been the subject of extensive research in recent years.
作用機序
DBF exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and transcription factors. DBF has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, which is involved in DNA replication and transcription. DBF has also been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in various physiological processes, including immune regulation and xenobiotic metabolism.
Biochemical and Physiological Effects:
DBF has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. DBF has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
実験室実験の利点と制限
One of the major advantages of using DBF in lab experiments is its high potency and selectivity. DBF has been shown to have a low toxicity profile, which makes it an ideal candidate for further development. However, one of the limitations of using DBF in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for DBF research, including the development of more potent and selective analogs, the investigation of its potential applications in other diseases, and the elucidation of its molecular mechanism of action. DBF research also holds promise for the development of novel therapeutic agents for various diseases.
合成法
DBF can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromo-2'-fluoroacetophenone with dibenzo[b,d]furan-3-boronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2-bromo-2'-fluoroacetophenone with dibenzo[b,d]furan-3-amine in the presence of a base.
科学的研究の応用
DBF has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, DBF has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DBF has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In neurodegenerative diseases, DBF has been shown to inhibit the aggregation of amyloid-β peptide, which is associated with Alzheimer's disease. DBF has also been shown to protect neurons from oxidative stress-induced damage.
Inflammation is a complex physiological response that plays a crucial role in various diseases, including arthritis, asthma, and cardiovascular diseases. DBF has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation.
特性
IUPAC Name |
2-(dibenzofuran-3-ylamino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17NO3/c29-25-21-11-4-5-12-22(21)26(30)27(25,17-8-2-1-3-9-17)28-18-14-15-20-19-10-6-7-13-23(19)31-24(20)16-18/h1-16,28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVDFQYVJZSHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)
![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5036628.png)


![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5036655.png)
![2-{2-[(4-isopropylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5036673.png)